molecular formula C12H11N5O2S B2511011 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)methanesulfonamide CAS No. 894068-82-7

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)methanesulfonamide

Cat. No. B2511011
CAS RN: 894068-82-7
M. Wt: 289.31
InChI Key: RMWXYWLSILFMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various diseases, including cancer and autoimmune disorders.

Scientific Research Applications

Antibacterial Agents

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)methanesulfonamide has shown promising antibacterial properties. Research indicates that compounds containing the triazolo[4,3-b]pyridazine moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibacterial drugs, especially in the face of rising antibiotic resistance .

Antifungal Applications

The compound’s structure also lends itself to antifungal activity. Studies have demonstrated that derivatives of triazolo[4,3-b]pyridazine can effectively combat various fungal strains. This is particularly important for treating fungal infections that are resistant to conventional antifungal agents .

Anticancer Research

In the realm of oncology, N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)methanesulfonamide has been investigated for its potential anticancer properties. The compound’s ability to interfere with cell proliferation and induce apoptosis in cancer cells makes it a promising candidate for cancer therapy .

Anti-inflammatory Agents

This compound has also been explored for its anti-inflammatory effects. The triazolo[4,3-b]pyridazine core is known to modulate inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs. This could be beneficial for treating chronic inflammatory diseases such as rheumatoid arthritis .

Antiviral Applications

Given the ongoing need for effective antiviral agents, N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)methanesulfonamide has been studied for its antiviral properties. Research suggests that it can inhibit the replication of certain viruses, making it a potential candidate for antiviral drug development .

Neuroprotective Agents

In the field of neurology, this compound has shown potential as a neuroprotective agent. Studies indicate that it can protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

properties

IUPAC Name

N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-20(18,19)16-10-4-2-3-9(7-10)11-5-6-12-14-13-8-17(12)15-11/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWXYWLSILFMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)methanesulfonamide

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